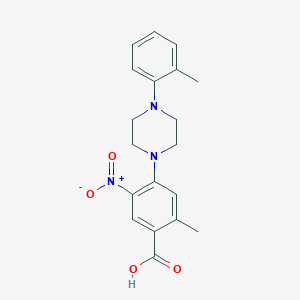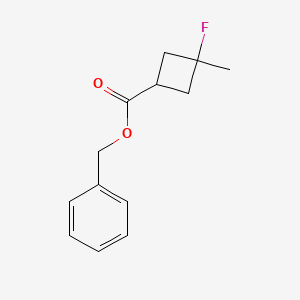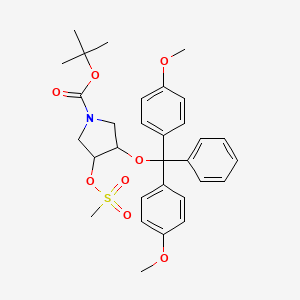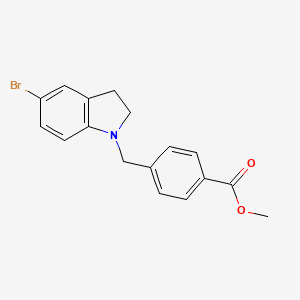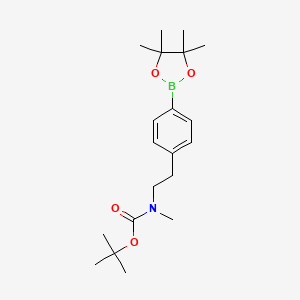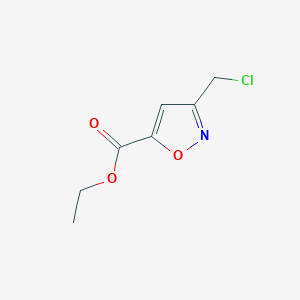
Methyl 5-hydroxy-3-methylpicolinate
Vue d'ensemble
Description
Methyl 5-hydroxy-3-methylpicolinate, commonly referred to as MHMP, is an organic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of picolinic acid, which is an important intermediate in the biosynthesis of many amino acids. MHMP has been found to have a wide range of biological and physiological effects, making it a promising candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MHMP will be discussed in
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : Research has shown various methods for synthesizing compounds related to Methyl 5-hydroxy-3-methylpicolinate. For example, Deady et al. (1971) described general methods for synthesizing substituted methyl pyridinecarboxylates, which are closely related to Methyl 5-hydroxy-3-methylpicolinate, using readily available starting materials (Deady, Shanks, Campbell, & Chooi, 1971).
Chemical Reactions and Properties : Studies like that of Moore, Kirk, and Newmark (1979) have explored the chemical reactions of similar compounds, providing insights into the behavior of Methyl 5-hydroxy-3-methylpicolinate under different conditions. Their work on ammonolysis of related compounds contributes to understanding the chemical properties of Methyl 5-hydroxy-3-methylpicolinate (Moore, Kirk, & Newmark, 1979).
Potential Pharmacological and Biological Activity
Pharmacological Significance : While direct studies on Methyl 5-hydroxy-3-methylpicolinate may be limited, research on structurally related compounds provides insights. For instance, Patel and Patel (2017) synthesized a novel ligand with potential pharmacological importance, indicating possible applications for similar compounds in drug development (Patel & Patel, 2017).
Biological Interactions : Studies like that of Luo et al. (2005) on compounds derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a structure similar to Methyl 5-hydroxy-3-methylpicolinate, show potential biological interactions and effects. These studies provide a basis for understanding how Methyl 5-hydroxy-3-methylpicolinate might interact with biological systems (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).
Safety and Hazards
Orientations Futures
While there is limited information specifically on “Methyl 5-hydroxy-3-methylpicolinate”, research in the field of organic chemistry and drug discovery is ongoing. Future directions may include the synthesis and characterization of similar compounds, investigation of their biological activity, and their potential applications in medicine .
Propriétés
IUPAC Name |
methyl 5-hydroxy-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(10)4-9-7(5)8(11)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTXLDWNFBIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-3-methylpicolinate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
